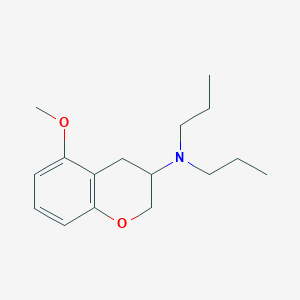

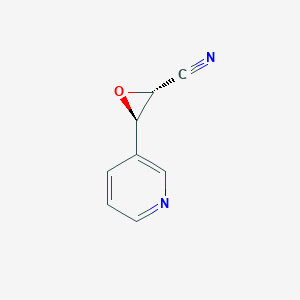

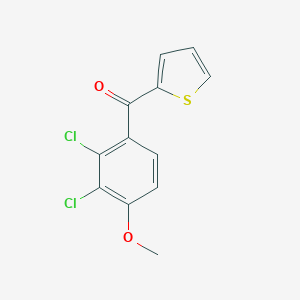

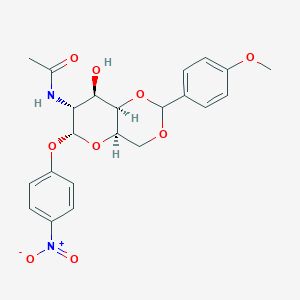

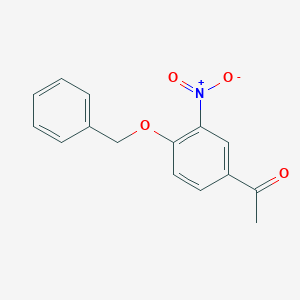

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside

説明

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside is a highly potent compound extensively employed in the biomedical sector . It has intricate characteristics conducive to combating a plethora of ailments such as cancer and bacterial infections .

Synthesis Analysis

The synthesis of this compound involves acetalation of o-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside with p-methoxybenzaldehyde-zinc chloride complex, which affords the 4,6-O-(p-methoxybenzylidene) derivative . A new procedure combining chemical and biocatalytic steps was developed to prepare this compound . The α-anomer was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis .Molecular Structure Analysis

The molecular formula of this compound is C22H24N2O9 . The average mass is 460.434 Da and the monoisotopic mass is 460.148193 Da .Chemical Reactions Analysis

This compound is used as a substrate to detect and characterize α-N-acetylgalactosaminidase . The substrates with an equatorial 4-OH group were hydrolyzed to a lesser extent .Physical And Chemical Properties Analysis

The density of this compound is 1.4±0.1 g/cm3 . It has a boiling point of 753.4±60.0 °C at 760 mmHg . The vapour pressure is 0.0±2.7 mmHg at 25°C . The enthalpy of vaporization is 115.2±3.0 kJ/mol . The flash point is 409.4±32.9 °C . The index of refraction is 1.623 . The molar refractivity is 113.6±0.4 cm3 . It has 11 H bond acceptors and 2 H bond donors . It has 6 freely rotating bonds . The polar surface area is 141 Å2 . The polarizability is 45.0±0.5 10-24 cm3 . The surface tension is 64.8±5.0 dyne/cm . The molar volume is 322.2±5.0 cm3 .科学的研究の応用

Application 1: Determining the Activity of α-N-acetylgalactosaminidase

Specific Scientific Field

Biochemistry

Summary of the Application

The compound is used as a substrate to determine the activity of α-N-acetylgalactosaminidase (α-NAGA), an exo-glycosidase . This enzyme hydrolyzes the α-N-acetyl-D-galactosamine bond of glycoconjugates .

Methods of Application or Experimental Procedures

The compound is used in enzyme assays where it is hydrolyzed by the enzyme α-N-acetylgalactosaminidase .

Results or Outcomes

The hydrolysis of the compound by the enzyme allows for the determination of the enzyme’s activity .

Application 2: Enzyme Assays

Summary of the Application

The compound serves as a chromogenic synthetic substrate for the lysosomal enzyme α-N-acetylgalactosaminidase .

Methods of Application or Experimental Procedures

Upon cleavage by the enzyme, the substrate forms a yellow color solution of p-nitrophenol that can be measured at 400nm at pH 10.6 .

Results or Outcomes

The formation of the yellow color solution allows for the performance of enzyme assays .

特性

IUPAC Name |

N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9/c1-12(25)23-18-19(26)20-17(11-30-21(33-20)13-3-7-15(29-2)8-4-13)32-22(18)31-16-9-5-14(6-10-16)24(27)28/h3-10,17-22,26H,11H2,1-2H3,(H,23,25)/t17-,18-,19-,20+,21?,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEPAZQRIWDZCE-JPMMBXSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OC4=CC=C(C=C4)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556783 | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside | |

CAS RN |

59868-86-9 | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)